molecular formula C13H9ClN2OS B2872262 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole CAS No. 338750-71-3

5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B2872262
CAS No.: 338750-71-3
M. Wt: 276.74
InChI Key: OOYBULONXHFHQY-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole is a chemical compound offered for research and development purposes. It features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure combines a 5-chloro-benzoxazole moiety with a pyridinylmethylsulfanyl side chain, a design that aligns with compounds investigated for their potential in pharmaceutical applications. The primary research interest in this compound stems from the documented properties of benzoxazole derivatives. Compounds containing the benzoxazolinone nucleus demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . Specifically, substituted benzoxazoles have shown significant promise in antimicrobial screening. Research indicates that derivatives with halogenated rings and specific side chains can exhibit potent activity against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria like Escherichia coli . The structural motifs present in this compound suggest it is a candidate for investigations into new antibacterial and antifungal agents, potentially acting through the inhibition of critical bacterial or fungal cellular processes. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-10-3-4-12-11(6-10)16-13(17-12)18-8-9-2-1-5-15-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYBULONXHFHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323946
Record name 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338750-71-3
Record name 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with 3-pyridinemethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Benzoxazole Derivatives

Compound Name Substituents Key Properties Biological Activity Reference
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole 5-Cl, 2-(3-pyridinylmethyl sulfanyl) High electron density from Cl; π-π stacking via pyridine Likely antimicrobial or receptor antagonism (inferred) N/A
5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole 5-Cl, 2-(piperidin-4-yl) Steric bulk from piperidine; altered solubility Enhanced reactivity in polar solvents
5-Chloro-2-{5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole 5-Cl, 2-(diazepan-triazole-benzoyl) Extended conjugation; steric hindrance Orexin receptor antagonism (patented)
2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole 2-(oxadiazole-sulfanyl ethyl sulfanyl) Dual sulfanyl groups; oxadiazole heterocycle Antimicrobial, antioxidant
5-Chloro-2-(methylthio)-1,3-benzoxazole 5-Cl, 2-(methyl sulfanyl) Smaller substituent; higher lipophilicity Limited solubility; potential pesticidal use
Suvorexant Intermediate (5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole) 5-Cl, 2-(1,4-diazepane) Seven-membered ring; conformational flexibility Central nervous system (CNS) activity

Key Comparison Points

Electronic and Steric Effects

  • The chlorine substituent at the 5-position is a consistent feature across analogs, enhancing electron-withdrawing properties and stabilizing the benzoxazole core .
  • Sulfanyl groups at the 2-position vary significantly:

Biological Activity

  • Antimicrobial Activity : Sulfanyl-linked benzoxazoles (e.g., oxadiazole derivatives) show broad-spectrum activity due to interactions with microbial enzymes or membranes . The pyridinylmethyl group in the target compound may enhance this via additional π-π interactions.
  • CNS Activity : Diazepan/diazepine-containing analogs (e.g., Suvorexant intermediates) exhibit orexin receptor antagonism, critical for treating insomnia . The diazepan ring’s flexibility allows better receptor fit compared to rigid piperidine analogs.

Synthetic Accessibility

  • The target compound’s synthesis likely follows solvent-free or photocatalytic routes (common for benzoxazoles) .
  • Diazepan/diazepine derivatives require multi-step protocols due to complex ring systems , whereas methyl sulfanyl analogs are simpler to prepare .

Solubility and Aggregation

  • Pyridine-containing analogs (target compound) may aggregate in aqueous environments due to π-π stacking, reducing bioavailability .
  • Piperidine and diazepane derivatives show improved solubility in polar solvents owing to nitrogen lone pairs .

Research Implications and Gaps

  • Target Compound : Requires direct evaluation of antimicrobial and receptor-binding profiles. Computational docking studies (e.g., molecular dynamics) could predict interactions with microbial enzymes or CNS receptors .
  • Structural Optimization : Replacing the pyridinylmethyl group with bulkier substituents (e.g., diazepane) may enhance CNS penetration, while smaller groups (e.g., methyl sulfanyl) could improve solubility .

Biological Activity

5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features both benzoxazole and pyridine moieties, which contribute to its reactivity and potential therapeutic applications. The following sections detail the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The IUPAC name of the compound is 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole. Its molecular formula is C13H9ClN2OSC_{13}H_{9}ClN_{2}OS. The presence of the chlorine atom and the pyridine group enhances its biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC13H9ClN2OSC_{13}H_{9}ClN_{2}OS
Molecular Weight276.74 g/mol
IUPAC Name5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole
CAS Number338750-71-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Activity :
    • A study reported the compound's activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml. While some derivatives were less potent than standard antibiotics like fluconazole against Candida albicans, they showed promising results against other bacterial isolates .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties, demonstrating effectiveness against strains such as Candida albicans. Comparative studies suggest that while it may not surpass fluconazole in potency, it remains a viable candidate for further development .

Anticancer Activity

The benzoxazole derivatives, including this compound, have shown cytotoxic effects on various cancer cell lines.

Research Findings

  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that the compound exhibits cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells. The mechanism of action appears to involve induction of apoptosis in these cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes such as cell proliferation and apoptosis.
  • Signal Transduction Interference : It can interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

The unique combination of chlorine and pyridine groups in this compound distinguishes it from similar compounds like 5-Chloro-2-mercaptobenzoxazole and 2-[(3-Pyridinylmethyl)sulfanyl]-1,3-benzoxazole.

CompoundKey Differences
5-Chloro-2-mercaptobenzoxazoleLacks the pyridine moiety
2-[(3-Pyridinylmethyl)sulfanyl]-1,3-benzoxazoleLacks the chlorine atom
5-Bromo-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazoleContains bromine instead of chlorine

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